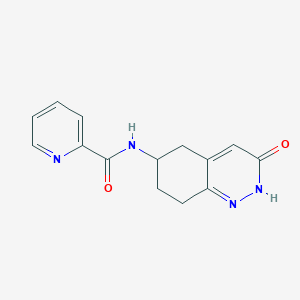![molecular formula C19H17N5O B2831332 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014045-57-8](/img/structure/B2831332.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains a benzimidazole moiety . Benzimidazole is a type of organic compound that is a heterocyclic aromatic compound. It’s a colorless solid that is soluble in polar solvents .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with a carboxylic acid . The specific synthesis process for “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” can be inferred from its spectroscopic data . For instance, its IR, 1H-NMR, 13C-NMR, and mass spectroscopy data provide information about its functional groups and molecular structure .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives have been explored in various synthesis and biological evaluation studies. For example, Saeed et al. (2015) synthesized a series of benzamide derivatives and tested them for their inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. These compounds exhibited potential biological applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
Functionalization Reactions
Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, providing insights into the chemical behavior and potential applications of these compounds in the field of synthetic chemistry (Yıldırım et al., 2005).
Antimicrobial and Antioxidant Activities
Elmagd et al. (2017) used thiosemicarbazide derivatives as a precursor for the synthesis of various heterocyclic compounds, including those related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. These compounds were evaluated for their antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Elmagd et al., 2017).
Antioxidant Studies
Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl acetamides and evaluated them for antioxidant activities. These studies highlight the potential of these compounds in developing treatments or supplements with antioxidant properties (Ahmad et al., 2012).
Anticonvulsant Activity
Tarikogullari et al. (2010) synthesized a group of derivatives bearing 5-membered heterocyclic rings and evaluated their anticonvulsant activity. This research provides valuable information for the development of new anticonvulsant drugs (Tarikogullari et al., 2010).
Intermolecular Interactions
Saeed et al. (2020) conducted a study on the intermolecular interactions in antipyrine-like derivatives, providing insights into the molecular structures and potential pharmaceutical applications of these compounds (Saeed et al., 2020).
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-10-17(23-24(12)2)19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINQDHQPUNWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

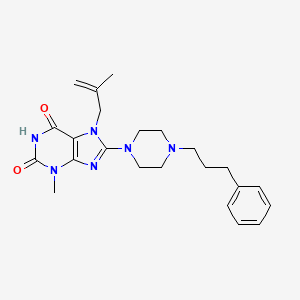
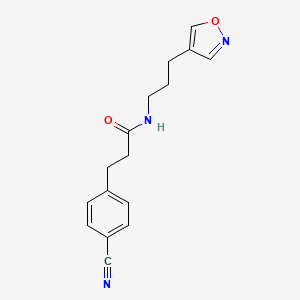
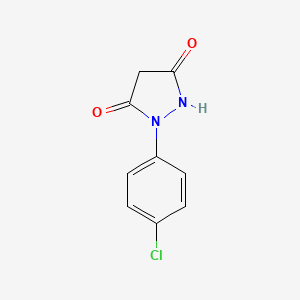



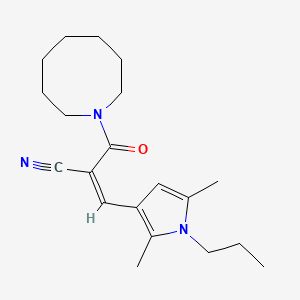

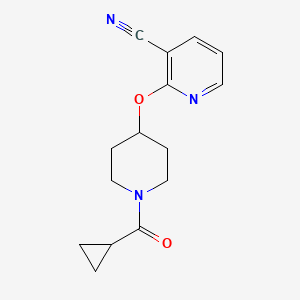


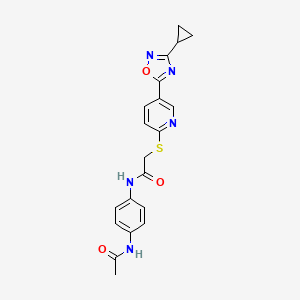
![Ethyl 2-[4-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2831270.png)
